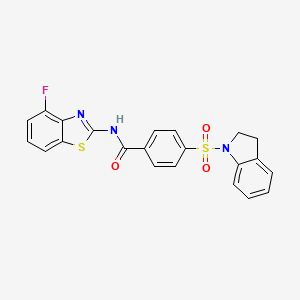![molecular formula C17H14ClN3O3S2 B6519432 3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide CAS No. 903250-55-5](/img/structure/B6519432.png)
3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide, also known as CPT-11, is an important chemical compound that has been widely studied for its various applications in the scientific research field. CPT-11 is a prodrug of the active metabolite SN-38, and is used as an antineoplastic agent in the treatment of certain types of cancer. In addition to its use in cancer treatments, CPT-11 has also been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Wirkmechanismus
3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide is a prodrug of the active metabolite SN-38, which is an inhibitor of topoisomerase I. Topoisomerase I is an enzyme that is responsible for the unwinding of DNA strands during replication and transcription. SN-38 binds to the active site of topoisomerase I, preventing the enzyme from unwinding the DNA strands and thus inhibiting DNA replication and transcription.
Biochemical and Physiological Effects
3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide has been studied for its various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by blocking their ability to replicate and transcribe DNA. In addition, 3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide has been shown to reduce inflammation, improve the effectiveness of chemotherapy, and reduce the side effects of chemotherapy. It has also been shown to reduce the risk of developing certain types of cancer, and to reduce the risk of metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be purified by recrystallization. Additionally, its mechanism of action is well understood, and it has been studied extensively for its biochemical and physiological effects. However, 3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide can be toxic at higher doses, and may cause side effects such as nausea and vomiting.
Zukünftige Richtungen
There are several potential future directions for further research on 3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide. One potential direction is to explore its potential applications in the treatment of other types of cancer, such as lung, breast, and colorectal cancer. Additionally, further research could be done to study the effects of 3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide on drug metabolism, and to explore its potential as a drug delivery system. Further research could also be done to explore the potential of 3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide as an anti-inflammatory agent, and to study its effects on the immune system. Finally, further research could be done to explore the potential of 3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide as an adjuvant to chemotherapy, and to study its effects on the side effects of chemotherapy.
Synthesemethoden
3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide can be synthesized from 4-chlorobenzenesulfonyl chloride and 4-pyridin-3-yl-1,3-thiazol-2-yl propanamide. The synthesis starts with the reaction of 4-chlorobenzenesulfonyl chloride and 4-pyridin-3-yl-1,3-thiazol-2-yl propanamide in the presence of a base such as sodium hydroxide, followed by a cyclization reaction with a strong acid such as sulfuric acid. The product of the reaction is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide has been studied extensively for its applications in the scientific research field. It has been used in a variety of experiments, such as in the study of the mechanism of action of drugs, the study of biochemical and physiological effects, and the study of drug metabolism. 3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide has also been used in the study of drug delivery systems, and in the development of new drugs.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S2/c18-13-3-5-14(6-4-13)26(23,24)9-7-16(22)21-17-20-15(11-25-17)12-2-1-8-19-10-12/h1-6,8,10-11H,7,9H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIBIUIBOIENQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2H-1,3-benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B6519349.png)
![N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-cyclopentylacetamide](/img/structure/B6519363.png)
![N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide](/img/structure/B6519364.png)
![N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethoxybenzamide](/img/structure/B6519369.png)
![N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide](/img/structure/B6519370.png)

![4-(diethylsulfamoyl)-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B6519388.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B6519396.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6519403.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6519407.png)
![3-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6519412.png)
![3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6519416.png)
![2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519420.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide](/img/structure/B6519429.png)